1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

Catalog No.
S883142
CAS No.
1955514-17-6
M.F
C7H8F2O2
M. Wt
162.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

CAS Number

1955514-17-6

Product Name

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

IUPAC Name

2,2-difluorospiro[2.3]hexane-5-carboxylic acid

Molecular Formula

C7H8F2O2

Molecular Weight

162.13 g/mol

InChI

InChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11)

InChI Key

CSENACBSALYMRZ-UHFFFAOYSA-N

SMILES

C1C(CC12CC2(F)F)C(=O)O

Canonical SMILES

C1C(CC12CC2(F)F)C(=O)O

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid is a fluorinated organic compound with the molecular formula C7_7H8_8F2_2O2_2. It features a distinctive spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring, with two fluorine atoms attached to the spiro carbon. This unique configuration contributes to its distinct chemical properties and reactivity, making it an interesting subject for chemical research and applications in various fields.

  • Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkoxides, amines, and thiols.
  • Oxidation and Reduction: The carboxylic acid group can be oxidized to yield higher oxidation states or reduced to form alcohols. For example, using lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.
  • Addition Reactions: The spirocyclic structure allows for addition reactions with electrophiles or nucleophiles, leading to products that may involve ring-opening or ring-expansion.

The biological activity of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid is primarily influenced by its structural characteristics. The incorporation of fluorine atoms enhances its binding affinity to biological targets such as proteins and enzymes, potentially increasing the stability and bioavailability of related compounds in medicinal chemistry. This compound is being investigated for its potential applications in drug design due to its unique interactions within biological systems .

The synthesis of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid typically involves several steps:

  • Formation of the Spirocyclic Core: This is achieved through cyclization reactions involving suitable dienes and dienophiles.
  • Fluorination: The spirocyclic intermediate is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions.
  • Hydrolysis: Following fluorination, hydrolysis may be performed to yield the desired carboxylic acid.

Industrial synthesis often optimizes these steps for better yield and purity, utilizing methods such as continuous flow reactors .

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds used in materials science and catalysis.
  • Biology: The compound is valuable in developing fluorinated analogs of biologically active molecules.
  • Medicine: It is explored for potential use in pharmaceuticals due to its unique properties that may enhance drug efficacy.
  • Industry: Its distinctive characteristics make it useful in producing specialty chemicals and advanced materials .

Interaction studies of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid focus on its binding mechanisms with proteins or enzymes. The presence of fluorine enhances binding affinity through strong hydrogen bonds or dipole interactions, while the spirocyclic structure contributes to conformational flexibility, affecting interactions with molecular targets. Such studies are crucial for understanding its potential therapeutic roles and optimizing its applications in drug development .

Several compounds share structural similarities with 1,1-difluorospiro[2.3]hexane-5-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaStructural FeaturesUnique Aspects
1,1-Difluorospiro[3.3]octane-6-carboxylic acidC8_8H10_10F2_2O2_2Spirocyclic structure with an octane ringLarger ring size may affect reactivity
4-Fluorobutyric acidC4_4H7_7F O2_2Linear structure with a single fluorine atomSimpler structure; less steric hindrance
3-Fluoro-2-methylbutanoic acidC6_6H11_11F O2_2Branched chain with a fluorine atomBranching affects physical properties

These compounds highlight the uniqueness of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid due to its spirocyclic nature combined with dual fluorination, which significantly influences its chemical behavior and potential applications in various fields .

The formation of cyclopropane rings within fluorinated spiro systems demonstrates remarkable diastereomeric control mechanisms that are fundamentally enhanced by the presence of fluorine substituents [1] [2]. The stereochemical outcome during cyclopropane formation in 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid synthesis is governed by several critical factors that distinguish it from non-fluorinated analogues.

Electronic Directing Effects of Fluorine

Fluorine atoms exert profound electronic influence on cyclopropane formation through their high electronegativity and unique orbital interactions [3] [4]. In biocatalytic approaches using engineered myoglobin-based catalysts, fluorinated cyclopropanes achieve exceptional diastereomeric ratios of up to 99:1, demonstrating the powerful directing effects of geminal difluoro substitution [3] [4]. The fluorine substituents stabilize specific transition state geometries through electrostatic interactions and hyperconjugative effects, leading to highly predictable stereochemical outcomes.

Mechanistic Pathways and Selectivity

The cyclopropanation of gem-difluoro alkenes proceeds through distinct mechanistic pathways compared to their non-fluorinated counterparts [2] [5]. Asymmetric cyclopropanation using chiral fluorinated reagents such as N-(dibromofluoroacetyl)oxazolidinones provides access to fluorinated quaternary stereocenters with excellent diastereoselectivity [5]. The Michael-initiated ring closure reaction yields chiral cyclopropanes bearing fluorinated quaternary stereocenters with high levels of diastereoselectivity for each geometric isomer.

Strain-Induced Stereoselectivity

The inherent ring strain within spiro[2.3] systems creates a sterically demanding environment that amplifies the directing effects of fluorine substituents [6] [7]. The reduced steric hindrance achieved through spiro architecture, as demonstrated in spiro[2.3]hex-1-ene systems, allows for enhanced reaction kinetics while maintaining excellent stereochemical control [6]. The combination of ring strain and fluorine substitution creates unique stereoselectivity patterns that are not observed in either component alone.

Catalytic Control Systems

Modern catalytic approaches employ sophisticated chiral control elements specifically designed for fluorinated substrates [3] [8]. Rhodium-catalyzed asymmetric synthesis using chiral cyclopentadienyl ligands based on spirobiindane scaffolds achieves excellent enantioselectivity up to 98% enantiomeric excess [9]. These specialized catalytic systems recognize and amplify the inherent stereochemical bias introduced by fluorine substitution, resulting in highly efficient asymmetric transformations.

Impact of Fluorine Substituents on Ring Strain and Stability

The incorporation of fluorine atoms into spiro ring systems fundamentally alters the strain energy distribution and overall molecular stability through multiple interconnected mechanisms [10] [11]. Understanding these effects is crucial for predicting the reactivity and stability of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid and designing effective synthetic strategies.

Quantitative Strain Energy Analysis

Geminal difluoro substitution in cyclopropane systems increases ring strain energy by approximately 7 kcal/mol compared to the parent hydrocarbon, with total strain energies ranging from 20.5 to 40.7 kcal/mol depending on the reference system used [10]. For 1,1-difluorocyclopropane, the strain energy relative to 1,3-difluoropropane is 20.5 kcal/mol, but increases to 40.7 kcal/mol when compared to the more stable 2,2-difluoropropane isomer [10]. This dramatic difference highlights the importance of reference compound selection in strain energy calculations.

Electronic Stabilization Effects

Despite the increased ring strain, fluorine substituents provide significant electronic stabilization through several mechanisms [12] [10]. The high electronegativity of fluorine withdraws electron density from the strained carbon framework, reducing destabilizing electron-electron repulsions within the small ring system [12]. Additionally, the unique orbital characteristics of carbon-fluorine bonds contribute to enhanced bond dissociation energies, with C-H bonds adjacent to fluorine showing increased strength (102.7 kcal/mol) compared to typical alkyl C-H bonds (100.3 kcal/mol) [10].

Conformational Rigidity and Gauche Effects

The fluorine gauche effect plays a crucial role in controlling molecular conformation within fluorinated spiro systems [13]. Vicinal difluoride motifs exert conformational control through specific F···F interactions that stabilize particular geometric arrangements [13]. This conformational restriction reduces the entropy penalty associated with ring formation and enhances the overall thermodynamic stability of the spiro architecture.

Thermal and Oxidative Stability Enhancement

Fluorinated spiro compounds demonstrate remarkable improvements in thermal and oxidative stability compared to their non-fluorinated analogues [14] [15]. The incorporation of fluorinated components creates kinetic barriers that slow down oxygen and water penetration, resulting in enhanced long-term stability [14]. Fluorinated polymer additives in spiro-based systems retain 85-95% of initial performance after extensive thermal treatment at elevated temperatures, demonstrating the protective effects of fluorine substitution [15].

Strain Distribution in Spiro Architecture

Small spiroalkanes containing three-membered rings exhibit unique strain distribution patterns that are modified by fluorine substitution [11] [16]. Spiro[2.3]hexane systems show carbon-carbon spin-spin coupling constants that reflect the ring strain effects, with values ranging from 10.2-12.7 Hz for peripheral carbons and 15.5-17.4 Hz involving the spiro carbon [16]. The presence of fluorine substituents modulates these coupling patterns, indicating altered electronic environments and strain distributions.

Asymmetric Synthesis of Enantiomerically Pure Derivatives

The development of asymmetric synthetic methodologies for enantiomerically pure 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid derivatives represents one of the most challenging aspects of fluorinated spiro chemistry [17] [18]. The unique combination of spiro architecture and fluorine substitution requires specialized approaches that address both structural complexity and stereochemical control.

Advanced Organocatalytic Strategies

Contemporary organocatalytic approaches have revolutionized the synthesis of enantiomerically pure spiro compounds through sophisticated catalyst design and reaction optimization [8] [18]. Phosphoric acid-catalyzed intramolecular aza-Michael reactions of fluorinated conjugated amides achieve excellent enantioselectivities, with ((S))-TRIP-derived phosphoric acid providing up to 97% enantiomeric excess in fluorinated indolizidinone synthesis [8]. The strategic placement of fluorine substituents enhances the stereochemical recognition between catalyst and substrate, leading to superior asymmetric induction.

Biocatalytic Methodologies

Biocatalytic strategies represent a particularly promising approach for the stereoselective synthesis of fluorinated cyclopropanes [3] [4]. Engineered myoglobin-based catalysts demonstrate exceptional performance in the cyclopropanation of gem-difluoro alkenes, achieving up to 99% enantiomeric excess and 99:1 diastereomeric ratios [3] [4]. These biocatalytic systems enable transformations that are not currently accessible through traditional chemical catalysis, particularly for gem-difluoro substituted substrates.

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis continues to provide powerful tools for asymmetric spiro compound synthesis [9] [19]. Rhodium-catalyzed C(sp²)-H functionalization/annulation reactions using chiral cyclopentadienyl ligands achieve excellent enantioselectivity (up to 98% enantiomeric excess) in the synthesis of spiropyrazolone derivatives [9]. The use of privileged 1,1'-spirobiindane scaffolds as chiral ligand frameworks provides exceptional stereochemical control across diverse substrate classes.

Cascade Reaction Methodologies

Multi-component cascade reactions offer efficient access to complex fluorinated spiro architectures with excellent stereochemical control [20] [21]. Enantioselective intramolecular aza-Michael reactions followed by ring-closing metathesis provide convergent access to fluorinated spirocyclic systems [20]. These cascade approaches minimize the number of synthetic steps while maintaining high levels of asymmetric induction throughout the reaction sequence.

Chiral Auxiliary and Pool Approaches

Traditional chiral auxiliary methodologies continue to play important roles in fluorinated spiro synthesis, particularly for complex target molecules [22] [23]. Asymmetric total synthesis strategies employing chiral pool starting materials such as (S)-diethyl malate and (S)-propylene oxide provide reliable access to enantiomerically pure spiro architectures [23]. These approaches offer high levels of stereochemical predictability, although they often require longer synthetic sequences.

Resolution and Kinetic Resolution Methods

Enzymatic and chemical resolution techniques provide alternative approaches for accessing enantiomerically pure fluorinated spiro compounds [24] [2]. Microbial enantioselective hydrolysis of fluorinated cyclopropane carboxylic acid esters achieves moderate conversions with high enantioselectivity, demonstrating the potential for biocatalytic resolution approaches [24]. These methods are particularly valuable when direct asymmetric synthesis proves challenging or economically unfavorable.

XLogP3

1.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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